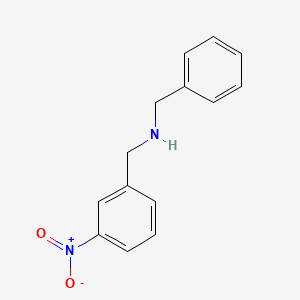

N-benzyl-1-(3-nitrophenyl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-1-(3-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

- Biological Activity : N-benzyl-1-(3-nitrophenyl)methanamine exhibits notable biological interactions, potentially influencing enzyme activity or receptor interactions. Studies have shown that modifications to its structure can significantly affect its pharmacological properties, making it a valuable candidate for drug development.

- Drug Development : The compound's ability to penetrate cellular membranes due to the lipophilicity imparted by the benzyl group enhances its bioavailability. Research indicates that it may play a role in developing new therapeutic agents targeting specific diseases, including cancer and bacterial infections .

- Structure-Activity Relationship Studies : Investigations into how structural changes impact biological activity have been crucial for optimizing drug candidates derived from this compound. For instance, comparisons with similar compounds reveal how variations in substituents can alter efficacy and safety profiles .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Chemical Transformations : Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules. This versatility is particularly valuable in synthetic organic chemistry where novel compounds are required .

- Precursor for Other Compounds : The compound can be transformed into other useful derivatives through oxidation or reduction reactions, expanding its application scope in the synthesis of pharmaceuticals and agrochemicals .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-benzyl-1-(4-nitrophenyl)methanamine | Nitro group at para position | Different reactivity due to the position of the nitro group |

| N-benzyl-1-(4-methylphenyl)methanamine | Methyl substitution on phenyl ring | Altered lipophilicity affecting bioavailability |

| N-benzyl-1-(2-nitrophenyl)methanamine | Nitro group at ortho position | Variations in steric hindrance impacting reactivity |

This table illustrates how the positioning of functional groups can significantly influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antibacterial Activity : Research has indicated that derivatives of this compound possess antibacterial properties, making them potential candidates for developing new antibiotics .

- Cytotoxicity Studies : Preliminary evaluations have assessed the cytotoxic effects of related compounds on human cancer cells, suggesting avenues for further exploration in cancer therapeutics .

- Nonlinear Optical Properties : While primarily focused on other derivatives, studies indicate that compounds with similar structures may exhibit promising nonlinear optical properties, which could be relevant for photonic applications .

化学反应分析

Chemical Reactions of N-benzyl-1-(3-nitrophenyl)methanamine

This compound participates in diverse chemical transformations, leveraging its amine and nitrophenyl functionalities. Below is a detailed analysis of its reaction pathways, supported by experimental data from diverse sources.

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution with alkyl halides, forming substituted amine derivatives. This reactivity stems from the methanamine group’s ability to act as a nucleophile, displacing halide ions in alkyl halides under basic or neutral conditions.

Key Reaction Features :

-

Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide).

-

Conditions : Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) or protic solvents (e.g., methanol) with or without bases like potassium carbonate.

-

Outcome : Formation of N-alkylated derivatives (e.g., N-benzyl-N-alkyl-1-(3-nitrophenyl)methanamine).

Oxidative N-Formylation

The compound undergoes oxidative N-formylation using methanol as a formylating agent, catalyzed by AuPd–Fe₃O₄ under alkaline conditions. This reaction converts the amine into an N-formamide via hemiaminal intermediates .

Reaction Parameters :

| Parameter | Details |

|---|---|

| Catalyst | AuPd–Fe₃O₄ (2.8 mol% metal content) |

| Base | Sodium hydroxide (3 equivalents) |

| Oxidant | Oxygen gas (1 atm) |

| Solvent | Methanol |

| Yield | Up to 65% (NMR yield) |

Mechanistic Insight :

-

Methanol is oxidized to formaldehyde, forming a hemiaminal intermediate with the amine.

Oxidative Cleavage of Benzyl C–N Bond

The compound undergoes metal-free oxidative cleavage of the benzyl C–N bond using electrochemical methods or TsOH·H₂O/H₂O under air conditions. This reaction selectively generates aldehydes or ketones .

Key Observations :

-

Reagents : TsOH·H₂O, H₂O, Et₄NBF₄.

-

Conditions : Electrochemical setup (platinum electrodes, 2 mA current) or reflux under air .

-

Outcome : Formation of 3-nitrobenzaldehyde derivatives.

Control Experiments :

-

Addition of BHT (radical inhibitor) reduced yield to 5%, indicating radical intermediates .

-

Argon atmosphere had minimal impact, suggesting water as the oxygen source .

Analytical Data

NMR and IR Characteristics :

-

¹H NMR (CDCl₃) : Signals for aromatic protons (7.10–7.71 ppm), methylene groups (3.69–3.91 ppm), and NH (1.73 ppm) .

-

¹³C NMR : Peaks for aromatic carbons (126–145 ppm), methylene carbons (51–69 ppm), and NH-adjacent carbons (57–63 ppm) .

-

IR : Absorption bands for NH (3300 cm⁻¹) and nitro groups (1500–1300 cm⁻¹) .

Molecular Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₂ |

| Molecular Weight | 279.30 g/mol |

| Melting Point | ~166–168°C |

属性

分子式 |

C14H14N2O2 |

|---|---|

分子量 |

242.27 g/mol |

IUPAC 名称 |

N-[(3-nitrophenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C14H14N2O2/c17-16(18)14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2 |

InChI 键 |

DFYDXMFZQUWIFS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。